molecular formula C21H21N3O B11442093 2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11442093
M. Wt: 331.4 g/mol
InChI Key: ZSDHZVBTWUAUDV-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a unique structure combining furan, imidazo[1,2-a]pyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multiple steps. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves oxidation with potassium ferricyanide in an alkaline medium to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically introduces a nitro group at the 5-position of the furan ring .

Scientific Research Applications

2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its combination of furan, imidazo[1,2-a]pyridine, and phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(furan-2-yl)-5-methyl-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H21N3O/c1-14(2)16-9-11-17(12-10-16)22-21-20(18-7-5-13-25-18)23-19-8-4-6-15(3)24(19)21/h4-14,22H,1-3H3

InChI Key

ZSDHZVBTWUAUDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC=CO4

Origin of Product

United States

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